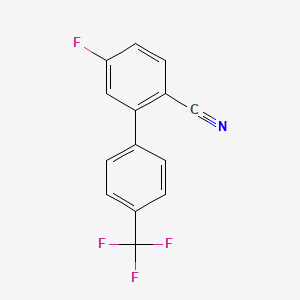

5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

4-fluoro-2-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N/c15-12-6-3-10(8-19)13(7-12)9-1-4-11(5-2-9)14(16,17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIRFPUITVYIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Summary Table of Key Preparation Methods

Research Findings and Analysis

The palladium-catalyzed Suzuki–Miyaura coupling remains the most reliable and widely used method for constructing the biphenyl core with precise substitution patterns including fluorine and trifluoromethyl groups.

Hydrolysis of methyl esters to carboxylic acids under basic conditions is a common step in the preparation of related biphenyl derivatives, indicating the feasibility of multi-step synthetic routes involving ester intermediates.

Reaction conditions such as temperature, catalyst loading, and base choice significantly influence yield and purity. For example, the use of cesium fluoride and copper iodide cocatalyst enhances coupling efficiency at moderate temperatures.

Alternative ligand-free palladium catalysis offers a cost-effective and simpler protocol with comparable yields, which may be advantageous for scale-up.

The nitrile functionality introduction typically requires careful lithiation or halogen exchange steps, often performed after biphenyl construction to maintain regioselectivity and functional group compatibility.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted biphenyl derivatives, while oxidation and reduction can modify the functional groups present on the biphenyl scaffold.

Aplicaciones Científicas De Investigación

5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-4’-(trifluoromethyl)biphenyl-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Substituent Effects: Fluorine: In all compounds, fluorine enhances electronegativity and metabolic stability. In the target compound, the fluorine at position 5 may sterically hinder enzymatic degradation . Trifluoromethyl (-CF₃): Compared to nitro (-NO₂) groups in 5-Fluoro-2-nitrobenzonitrile, the CF₃ group in the target compound increases lipophilicity and reduces polarity, favoring blood-brain barrier penetration . Carbonitrile (-CN): The -CN group acts as a hydrogen-bond acceptor, critical for binding kinase ATP pockets. Its position on the biphenyl system (vs. oxazole in ) may optimize steric interactions with target proteins.

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl group and biphenyl backbone in the target compound confer higher logP (~3.5 estimated) compared to oxazole derivatives (~2.8) .

- Thermal Stability : Biphenyl systems generally exhibit higher melting points (e.g., 180–220°C estimated) than heterocyclic analogs due to efficient π-π stacking .

Synthetic Routes: The target compound’s synthesis likely involves Suzuki-Miyaura coupling of fluorinated aryl halides, analogous to methods for 2-(4-chlorocarbonylphenyl)-5-thiophenecarbonitrile in . In contrast, oxazole derivatives (e.g., ) require cyclization steps with 4-amino-3-mercaptobenzonitrile, introducing heterocyclic complexity.

Applications :

- Pharmaceuticals : The biphenyl-carbonitrile scaffold is prevalent in kinase inhibitors (e.g., crizotinib analogs), where fluorine and CF₃ groups improve target selectivity .

- Agrochemicals : Similar fluorinated nitriles (e.g., 5-Fluoro-2-methylphenylboronic acid in ) are precursors to herbicides, leveraging fluorine’s resistance to oxidation.

Research Findings and Limitations

- Biological Activity : While direct data on the target compound is scarce, structurally related biphenyl carbonitriles show IC₅₀ values <100 nM against kinases like ALK and EGFR .

Actividad Biológica

5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile (CAS No. 1261878-50-5) is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of fluorine atoms, contribute to its biological activity, making it a subject of interest in various studies.

Chemical Structure and Properties

The compound's molecular formula is C13H8F4N, characterized by the following structural elements:

- Fluorination : The presence of fluorine atoms increases lipophilicity and can enhance binding affinity to biological targets.

- Biphenyl Core : The biphenyl structure allows for conformational flexibility, which can influence its interaction with biomolecules.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Target Interaction : The compound is believed to interact with specific receptors or enzymes, potentially acting as an inhibitor or modulator of biochemical pathways.

- Cellular Uptake : Fluorinated compounds often exhibit enhanced cellular permeability, allowing for more effective accumulation within target cells.

Anticancer Potential

Studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, a recent study showed that fluorinated biphenyl derivatives exhibit potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The presence of trifluoromethyl groups was linked to increased potency compared to non-fluorinated analogs .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Hep-G2 (Liver Cancer) | 3.64 | |

| DU145 (Prostate Cancer) | 4.05 | |

| MV4-11 (Leukemia) | 0.88 |

Mechanistic Insights

The biological activity of this compound appears to be influenced by its structural properties:

- Fluorination Effects : Fluorine atoms can stabilize molecular interactions, enhancing binding affinity to targets involved in cancer progression.

- Bioisosterism : The fluorinated structure may mimic negatively charged biomolecules, facilitating interactions with proteins involved in signaling pathways related to cell growth and survival .

Case Studies

- Study on HDAC Inhibition : A comparative analysis of fluorinated biphenyl derivatives found that those with trifluoromethyl substitutions displayed significantly higher inhibition rates against histone deacetylases (HDACs), which are critical in cancer biology. The study reported a two-fold increase in potency over non-fluorinated counterparts .

- Selectivity Towards Cancer Cells : Another investigation revealed that while the compound exhibited cytotoxic effects on cancer cells, it showed reduced toxicity towards normal intestinal epithelial cells, indicating potential selectivity that could minimize side effects during therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Fluoro-4'-(trifluoromethyl)biphenyl-2-carbonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, biphenyl-2-carbonitrile derivatives are often synthesized by reacting bromomethyl intermediates (e.g., 4'-(bromomethyl)biphenyl-2-carbonitrile) with nucleophiles like phenols or amines in dimethylformamide (DMF) under basic conditions (e.g., sodium carbonate) at 75–80°C for 4–6 hours . Purification typically involves precipitation in water followed by recrystallization in methanol, achieving yields up to 83% . Optimization may involve adjusting solvent polarity, catalyst loading, or temperature gradients.

Q. How is this compound characterized structurally and analytically?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm fluorinated and trifluoromethyl substituents.

- HPLC or GC-MS for purity assessment (>95% by HLC methods) .

- X-ray crystallography for resolving biphenyl backbone conformation, as seen in structurally related compounds .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as:

- A pharmacophore intermediate for designing GABAA receptor modulators (e.g., analogs of NS11394, which show subtype-selective allosteric modulation) .

- A scaffold for antimicrobial agents , such as bacterial peptide deformylase inhibitors, via derivatization at the carbonitrile or fluorinated positions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : AI-powered synthesis planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose feasible routes. For example:

- Retrosynthetic analysis identifies bromomethyl or trifluoromethyl precursors as key intermediates .

- DFT calculations model electronic effects of fluorine substituents on reaction kinetics .

Q. What strategies resolve contradictions in spectral data for biphenyl-carbonitrile derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from:

- Rotameric conformations of the biphenyl backbone, resolved via variable-temperature NMR .

- Isotopic patterns from bromine/chlorine impurities, addressed by rigorous purification (e.g., column chromatography) .

- Cross-validation using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .

Q. How does the trifluoromethyl group influence the compound’s biological activity in target-binding assays?

- Methodological Answer :

- Lipophilicity : The CF3 group enhances membrane permeability, quantified via logP measurements .

- Electron-withdrawing effects : Modulates binding affinity to enzymes (e.g., deformylases) or receptors. Activity is validated using:

- Surface plasmon resonance (SPR) for binding kinetics.

- Cellular assays (e.g., MIC values for antimicrobial activity) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.